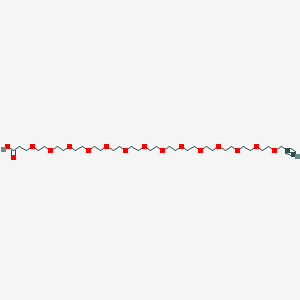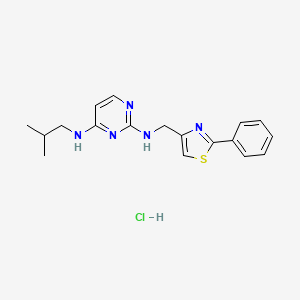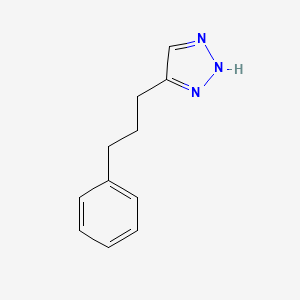
SGC-iMLLT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SGC-iMLLT is a potent and selective inhibitor of MLLT1/3 - histone interactions.
Aplicaciones Científicas De Investigación
1. Epigenetic Targeting in Drug Discovery
SGC-iMLLT, as a small-molecule chemical probe, has been identified for its role in targeting YEATS domain (YD) proteins, specifically MLLT1 and MLLT3. These proteins are linked to the onset and progression of cancers. This compound is significant for its potent and selective inhibition of MLLT1/3–histone interactions, providing a valuable tool for understanding MLLT1/3-associated biology and the therapeutic potential of small-molecule YD inhibitors (Moustakim et al., 2018).
2. Advancements in Structural Genomics
The Structural Genomics Consortium (SGC), of which this compound is a part, focuses on pre-competitive research in health and medicine. The SGC is noted for its open science model, providing a shared knowledge resource for drug discovery. This consortium differs significantly from traditional approaches to knowledge production in drug discovery, offering novel insights and infrastructure for the scientific community (Jones & Chataway, 2021).
3. Facilitating Collaborative Scientific Endeavors
SGC's model, including initiatives like this compound, emphasizes collaboration between academia and industry, focusing on producing research relevant to drug discovery. The consortium's approach has highlighted the importance of producing high-quality, reproducible scientific research, impacting both academia and industry (Edwards, 2016).
4. Open Science and Patient-Centric Research
The SGC's open science initiatives, such as this compound, have been instrumental in accelerating drug discovery and development, particularly in collaboration with patient-centric organizations. This partnership model, exemplified in the case of multiple myeloma research, demonstrates the potential for open science to foster rapid innovation in response to patient needs (Low, Bountra, & Lee, 2016).
5. Beyond Oncology: Broader Applications
Although the primary focus of this compound and similar probes has been in oncology, their applications are extending to other areas like inflammation, viral, metabolic, and neurodegenerative diseases. This broadening scope underscores the versatile potential of epigenetic probes in various fields of biomedical research (Ackloo, Brown, & Müller, 2017).
Propiedades
Fórmula molecular |
C22H24N6O |
|---|---|
Peso molecular |
388.48 |
Nombre IUPAC |
(S)-1-Methyl-N-(2-((2-methylpyrrolidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |
Clave InChI |
QGNDVASWIHEXCL-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C4NC(CN5[C@@H](C)CCC5)=NC4=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SGC-iMLLT; SGC iMLLT; SGCiMLLT |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








